2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile
Description
This compound features a benzo[g]chromene core, a fused bicyclic system with a bromine atom at position 7, a 2-(trifluoromethyl)phenyl group at position 4, and functional groups (cyano and amino) at position 3.
Properties
IUPAC Name |
2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrF3N2O/c22-13-6-5-11-9-18-15(8-12(11)7-13)19(16(10-26)20(27)28-18)14-3-1-2-4-17(14)21(23,24)25/h1-9,19H,27H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHXYQDRUZKKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzochromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic conditions.
Introduction of the bromine atom: Bromination of the benzochromene core can be carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Addition of the trifluoromethyl group: This step can be performed using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate.
Incorporation of the amino group: Amination can be achieved using ammonia or an amine source under suitable conditions.
Introduction of the carbonitrile group: This can be done through a cyanation reaction using reagents like copper(I) cyanide (CuCN) or sodium cyanide (NaCN).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium methoxide (NaOCH3), sodium azide (NaN3)
Major Products Formed
Oxidation: Nitro or nitroso derivatives
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile in cancer treatment. Its structural components may enhance its interaction with specific cellular pathways involved in tumor growth and proliferation. For instance, compounds with similar chromene structures have been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers.
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. The presence of the amino group and bromine atom may contribute to its ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.
Enzyme Inhibition Studies
The unique structure of 2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile allows it to act as an inhibitor for specific enzymes involved in metabolic pathways. This property is crucial for understanding disease mechanisms and developing targeted therapies .
Interaction with Biological Targets
The compound's ability to interact with receptors and enzymes at the molecular level has been explored through various assays. These interactions can lead to significant insights into its pharmacological profiles, which are essential for drug development .
Synthesis of New Materials
Due to its unique chemical structure, 2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile can serve as a building block for synthesizing new materials with tailored properties. Its reactivity allows for modifications that can enhance material performance in various applications, including electronics and photonics.
Case Studies
- Anticancer Research : A study demonstrated that derivatives of chromene compounds exhibited IC50 values lower than standard chemotherapeutic agents against MCF-7 breast cancer cells, suggesting enhanced efficacy due to structural modifications similar to those found in 2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile .
- Enzyme Inhibition : Another research focused on the inhibition of specific kinases by chromene derivatives showed promising results in reducing tumor growth in vivo models, indicating potential therapeutic applications for 2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile .
Mechanism of Action
The mechanism of action of 2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The presence of functional groups like the amino and carbonitrile groups allows the compound to interact with enzymes or receptors, potentially inhibiting or activating their functions.
Modulation of signaling pathways: The compound may influence various cellular signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Core Structures and Substituent Profiles
Key Observations :
- Core Variations: The benzo[g]chromene core in the target differs from pyrano[3,2-c]chromene () and benzo[h]chromene () in ring fusion patterns, influencing planarity and conjugation .
- Substituent Effects : The 7-bromo substituent in the target is unique among analogs, which typically feature substituents at positions 4 or 6. Bromine’s steric bulk and electronegativity contrast with methoxy’s electron-donating effects () .
- Trifluoromethyl vs.
Key Observations :
Physicochemical Properties
Table 3: Physical and Spectroscopic Data
| Compound | Melting Point (°C) | Rf | IR Peaks (cm⁻¹) | LCMS Data | Reference |
|---|---|---|---|---|---|
| 5-Hydroxy-4-(4-methylphenyl) analog | 223–227 | 0.41 | 3464 (–NH2), 2204 (–CN) | m/z 277 [M]⁻ | |
| 4-(4-Fluorophenyl) derivative | - | - | - | - |
Crystallographic Insights :
- The 4-(4-fluorophenyl) derivative () crystallizes in a monoclinic P21/c system (a = 12.6336 Å, b = 11.9333 Å) with intramolecular hydrogen bonding between NH2 and adjacent groups, stabilizing the structure .
- The absence of hydroxy groups in the target may reduce hydrogen-bonding capacity compared to ’s 5-hydroxy analog, impacting solubility .
Biological Activity
2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile is a synthetic compound belonging to the class of benzochromenes. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antiviral properties. The unique structural features of this compound, such as the presence of an amino group, bromine atom, and trifluoromethyl group, suggest potential therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to 2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile exhibit significant anticancer properties. For instance, studies have shown that related benzochromenes inhibit the proliferation of various cancer cell lines. The trifluoromethyl group enhances interactions with biological targets, potentially increasing cytotoxicity against cancer cells.
Antibacterial and Antiviral Properties
The presence of the amino and nitrile groups in the structure suggests that this compound may also possess antibacterial and antiviral activities. Compounds with similar functionalities have been reported to inhibit bacterial growth and viral replication in vitro.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the molecular structure can significantly influence biological activity. For example, the introduction of a trifluoromethyl group has been associated with enhanced potency against specific biological targets compared to structurally similar compounds without this substituent.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile | Contains a pyridine ring | Anticancer activity |
| 2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile | Hydroxy group instead of trifluoromethyl | Antimicrobial properties |
| 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | Lacks bromine and trifluoromethyl groups | Potentially less active than target compound |
Case Studies and Research Findings
- Cytotoxicity Assessment : In vitro studies have demonstrated that 2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these assays are critical for evaluating its potential as an anticancer agent.
- Mechanistic Studies : Molecular docking studies suggest that the compound interacts with key enzymes involved in cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX), indicating a possible mechanism for its anticancer effects.
- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties, which are crucial for protecting cells from oxidative stress—a contributing factor in cancer development.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile?
A1. The compound is synthesized via a multi-component reaction involving α-cyanocinnamonitrile derivatives, brominated aromatic precursors, and catalytic bases. A typical method involves refluxing 7-bromo-substituted naphthol with α-cyano-2-(trifluoromethyl)cinnamonitrile in ethanol using piperidine as a catalyst. The reaction is monitored for precipitation, followed by recrystallization from ethanol to yield pure crystals .
Q. Q2. What characterization techniques are critical for confirming the structure of this compound?
A2. Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD): Determines bond lengths, angles, and ring puckering parameters (e.g., Cremer-Pople analysis for chromene systems) .
- FT-IR and NMR spectroscopy: Identifies functional groups (e.g., amino, nitrile) and substituent positions.
- Elemental analysis: Validates purity and stoichiometry .
Q. Q3. How is the crystal packing influenced by the bromine and trifluoromethyl substituents?
A3. The bulky Br and electron-withdrawing CF₃ groups induce steric hindrance and dipole interactions, leading to non-coplanar aromatic rings. Hydrogen bonding between the amino group and adjacent nitrile or methoxy groups stabilizes the lattice, as observed in similar chromene derivatives .
Advanced Research Questions
Q. Q4. How can synthetic yields be optimized for this compound, and what are common side reactions?
A4. Optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase byproducts like hydrolyzed nitriles.
- Catalyst screening: Piperidine or morpholine bases improve cyclization efficiency over K₂CO₃ .
- Temperature control: Prolonged heating (>80°C) risks decomposition; microwave-assisted synthesis reduces reaction time .
Common side reactions include ring-opening of the chromene system under acidic conditions and halogen displacement during purification .
Q. Q5. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved?
A5. Contradictions arise from:
- Disorder in the CF₃ group: Refinement using SHELXL with anisotropic displacement parameters and restraints for fluorine atoms .
- Thermal motion artifacts: Low-temperature (100 K) data collection reduces atomic displacement errors .
- Validation tools: The CIF check in WinGX identifies outliers in bond angles or torsion angles .
Q. Q6. What computational methods are suitable for predicting the electronic properties of this compound?
A6. Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
- Frontier molecular orbitals (HOMO/LUMO): Predicts reactivity with electrophiles/nucleophiles.
- Electrostatic potential maps: Highlights electron-deficient regions near the CF₃ group .
- Non-covalent interaction (NCI) analysis: Visualizes van der Waals and hydrogen-bonding interactions in the crystal lattice .
Q. Q7. How can biological activity be correlated with structural features in derivatives of this compound?
A7. A structure-activity relationship (SAR) study involves:
- Functional group variation: Replacing Br with Cl or modifying the CF₃ position to assess antimicrobial or antitumor potency .
- Pharmacophore modeling: Identifies critical moieties (e.g., amino, nitrile) for target binding .
- Dose-response assays: IC₅₀ values from MTT assays validate activity against cancer cell lines .
Methodological Guidance for Data Interpretation
Q. Q8. How should researchers address discrepancies between experimental and computational bond lengths?
A8. Discrepancies >0.05 Å require:
Q. Q9. What statistical methods are recommended for analyzing biological assay data?
A9. Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
